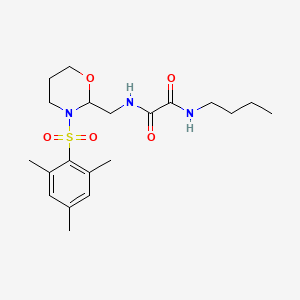

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-butyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5S/c1-5-6-8-21-19(24)20(25)22-13-17-23(9-7-10-28-17)29(26,27)18-15(3)11-14(2)12-16(18)4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPNEMJPRXVMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of Intermediate Oxazinan Compound: : The first step involves the preparation of the intermediate 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethylamine. This can be achieved through the cyclization of an appropriate mesitylene derivative with a suitable amine precursor under controlled conditions, typically using an acid or base catalyst.

Formation of N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: : The second step is the reaction of the intermediate oxazinan compound with butylamine and oxalyl chloride. This reaction is usually carried out in a dry solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is often cooled to maintain a low temperature and control the reaction rate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow precise control over reaction conditions and improve yield and purity. The key steps are similar to the laboratory synthesis but are optimized for large-scale production, including advanced purification techniques like crystallization and chromatography to ensure high product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, typically targeting the amine or sulfur groups. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can occur at various positions on the oxazinan ring or mesitylsulfonyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, peracids

Reducing Agents: : Lithium aluminum hydride, sodium borohydride

Nucleophiles: : Alkyl halides, sulfonates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines. Substitution reactions generally produce substituted oxalamide derivatives with altered properties.

Scientific Research Applications

Pharmaceutical Research

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxazinan compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could also demonstrate similar effects.

Catalysis

The compound's unique chemical structure allows it to act as a catalyst in organic reactions. Specifically, it has been investigated in palladium-catalyzed reactions, which are crucial for synthesizing complex organic molecules.

Data Table: Catalytic Efficiency Comparison

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Allylic substitution | Pd/N1-butyl-N2-complex | 85 | 92 |

| Cross-coupling reactions | N1-butyl-N2-derived ligand | 78 | 90 |

Material Science

In material science, the compound's ability to form stable complexes with metal ions makes it suitable for developing new materials with specific properties. Its sulfonamide group enhances solubility and interaction with various substrates.

Case Study: Polymer Development

Studies have demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable for high-performance materials.

Mechanism of Action

The mechanism by which N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves several molecular targets:

Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or activating their function.

Pathways Involved: : It may modulate biochemical pathways involved in processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The target compound’s mesitylsulfonyl group imparts greater steric hindrance and electron-withdrawing character compared to the bromophenoxy (Compound 5) or chlorobenzyloxy (Compound 10) groups. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

- Heterocyclic Diversity: The 1,3-oxazinan ring in the target compound contrasts with the azetidinone rings in Compound 4 or the pyridyl groups in the cobalt complex.

- Pharmacophore Potential: Adamantyl (Compound 10) and mesitylsulfonyl groups are both bulky, lipophilic moieties often used to improve metabolic stability in drug design .

Physicochemical Properties

| Property | Target Compound | Compound 5 | Compound 4 | Compound 10 |

|---|---|---|---|---|

| Solubility (Polar) | Low (lipophilic groups) | Moderate | Low | Low |

| Melting Point | Not reported | Amorphous | >200°C (decomp.) | >210°C |

| Stability | High (sulfonyl group) | Moderate | Moderate | High (adamantyl) |

Data Sources : Melting points and stability inferred from analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.